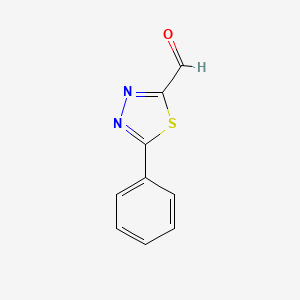

5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3,4-thiadiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGLVVWEUSDARD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566002 | |

| Record name | 5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99066-69-0 | |

| Record name | 5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,3,4-thiadiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Chemical and Pharmacological Significance of the 1,3,4 Thiadiazole Heterocycle

The 1,3,4-thiadiazole (B1197879) ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. wikipedia.org This structural motif is a prolific pharmacophore in drug discovery, attributed to its versatile biological activities. wikipedia.orgresearchgate.net The stability of the ring, combined with its capacity for diverse substitutions at the 2- and 5-positions, has made it a privileged scaffold in the synthesis of novel therapeutic agents. mdpi.com

The significance of the 1,3,4-thiadiazole core is rooted in several key properties:

Bioisosterism: The thiadiazole ring is often used as a bioisostere of other chemical groups, like thiazole (B1198619) or pyrimidine (B1678525) moieties, allowing for the fine-tuning of a molecule's pharmacological profile. rsc.org

Chemical Reactivity: The 1,3,4-thiadiazole ring is electron-deficient, which makes it relatively inert to electrophilic substitution but susceptible to nucleophilic attack, particularly at the carbon atoms in the 2- and 5-positions. mdpi.com This reactivity is crucial for the synthesis of a wide array of derivatives.

The broad utility of this heterocycle is evidenced by its presence in various clinically used drugs and numerous investigational compounds.

Table 1: Selected Biological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity | Reference Compounds/Studies |

|---|---|

| Anticancer | Investigated against various cell lines like MCF-7 and HepG2. nih.gov |

| Antimicrobial | Shows activity against both bacterial and fungal strains. wikipedia.org |

| Anticonvulsant | Studied in maximal electroshock (MES) and other seizure models. wikipedia.org |

| Anti-inflammatory | Reported in various studies exploring NSAID-like properties. researchgate.net |

The Role of Aldehyde Functional Groups on Heterocyclic Scaffolds

The aldehyde, or formyl group (-CHO), is a cornerstone of organic synthesis due to the reactivity of its carbonyl center. cambridge.org When attached to a heterocyclic ring, an aldehyde group imparts a versatile chemical handle, enabling a multitude of subsequent chemical transformations. researchgate.netnih.gov

The importance of aldehydes on heterocyclic systems can be summarized as follows:

Synthetic Intermediates: Heterocyclic aldehydes are valuable precursors for synthesizing more complex molecules. The aldehyde can undergo a wide range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions like Wittig, Grignard, and aldol (B89426) reactions.

Modulation of Electronic Properties: The electron-withdrawing nature of the aldehyde group can significantly influence the electronic properties of the heterocyclic ring to which it is attached, affecting its reactivity and interaction with biological targets.

Formation of Schiff Bases: One of the most common reactions of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. This reaction is widely exploited in medicinal chemistry to link the heterocyclic core to other pharmacologically active moieties. jocpr.com

The versatility of the aldehyde group makes it a key functional group for creating libraries of diverse compounds for biological screening and for building complex molecular architectures. researchgate.netnih.gov

Historical Context of 5 Phenyl 1,3,4 Thiadiazole 2 Carbaldehyde in Thiadiazole Chemistry

Approaches to the 1,3,4-Thiadiazole Ring System

The formation of the 1,3,4-thiadiazole ring is a well-established area of heterocyclic chemistry, with numerous methods available for its construction. These approaches typically involve the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms.

Cyclization Reactions for 1,3,4-Thiadiazole Formation

Cyclization reactions are the cornerstone of 1,3,4-thiadiazole synthesis, often proceeding from readily available starting materials like thiosemicarbazides or their derivatives. A prevalent method involves the acid-catalyzed cyclization of thiosemicarbazides with carboxylic acids. For instance, the reaction of benzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride yields 5-phenyl-1,3,4-thiadiazol-2-amine. mdpi.comnih.gov

Another significant cyclization strategy is the Hantzsch thiazole (B1198619) synthesis, which, while primarily used for thiazoles, has variations applicable to thiadiazole synthesis. This method typically involves the reaction of a thioamide with an α-haloketone. nih.govchemistrysteps.com The versatility of starting materials allows for the introduction of various substituents onto the thiadiazole ring.

Furthermore, oxidative cyclization of thiosemicarbazones provides a direct route to 2-amino-5-substituted-1,3,4-thiadiazoles. Reagents like ferric chloride can be employed to facilitate this transformation.

Condensation Reactions in Thiadiazole Synthesis

Condensation reactions are also integral to the synthesis of the 1,3,4-thiadiazole nucleus. A classic example is the reaction of acylhydrazines with carbon disulfide in a basic medium, which leads to the formation of a dithiocarbazate intermediate that subsequently cyclizes to form the 5-substituted-1,3,4-thiadiazole-2-thiol.

The Pellizzari reaction, traditionally used for synthesizing 1,2,4-triazoles from amides and acyl hydrazides, can be adapted for thiadiazole synthesis under specific conditions with sulfur-containing reagents.

| Starting Materials | Reagents | Product | Reaction Type |

| Benzoic acid, Thiosemicarbazide | POCl₃ or H₂SO₄ | 5-Phenyl-1,3,4-thiadiazol-2-amine | Cyclization |

| Thiobenzamide, α-haloketone | Base | Substituted 1,3,4-thiadiazole | Hantzsch Synthesis |

| Benzaldehyde thiosemicarbazone | FeCl₃ | 2-Amino-5-phenyl-1,3,4-thiadiazole | Oxidative Cyclization |

| Benzoylhydrazine, Carbon disulfide | KOH, Ethanol (B145695) | 5-Phenyl-1,3,4-thiadiazole-2-thiol | Condensation/Cyclization |

Functional Group Transformations for Core Scaffold Elaboration

Once the 1,3,4-thiadiazole core is established, further modifications can be made through functional group transformations. For example, a 2-amino group on the thiadiazole ring can be converted to other functionalities. Diazotization of 2-amino-5-phenyl-1,3,4-thiadiazole followed by coupling reactions can introduce azo dyes. Similarly, the amino group can undergo acylation or react with aldehydes to form Schiff bases, which are versatile intermediates for further synthesis.

Strategies for Introducing the 2-Carbaldehyde Moiety

With the 5-phenyl-1,3,4-thiadiazole scaffold in hand, the next critical step is the introduction of the carbaldehyde group at the 2-position. This can be achieved through several synthetic strategies.

Oxidation of Precursor Alcohol Functions

A common and straightforward method for aldehyde synthesis is the oxidation of a primary alcohol. In this context, (5-phenyl-1,3,4-thiadiazol-2-yl)methanol (B6619110) would serve as the immediate precursor. This alcohol can be synthesized by methods such as the reaction of a suitable 2-lithiated or 2-Grignard derivative of 5-phenyl-1,3,4-thiadiazole with formaldehyde, or by the reduction of a corresponding carboxylic acid or ester. The subsequent oxidation of the alcohol to the aldehyde can be accomplished using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions, to prevent over-oxidation to the carboxylic acid.

Formylation Reactions on the Thiadiazole Nucleus

Direct formylation of the thiadiazole ring presents another viable route. One notable method is the Sommelet reaction. This reaction has been successfully applied to synthesize 2-R-5-formyl-1,3,4-thiadiazole derivatives. researchgate.netjocpr.com The synthesis begins with the formation of a 2-R-5-chloromethyl-1,3,4-thiadiazole, which is then reacted with hexamethylenetetramine (HMTA) to form a quaternary salt. Subsequent hydrolysis of this salt, typically under acidic conditions (the Delépine reaction), yields the desired aldehyde. researchgate.netjocpr.com

Another powerful formylation technique is the Vilsmeier-Haack reaction. chemistrysteps.comwikipedia.orgorganic-chemistry.orgijpcbs.com This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic systems. chemistrysteps.comwikipedia.orgorganic-chemistry.orgijpcbs.com While the 1,3,4-thiadiazole ring is electron-deficient, the presence of certain activating groups can render it susceptible to this electrophilic substitution. The applicability of this reaction would depend on the specific substrate and reaction conditions.

| Precursor | Reagents | Product | Reaction Type |

| (5-Phenyl-1,3,4-thiadiazol-2-yl)methanol | PCC, Dess-Martin Periodinane, or Swern conditions | This compound | Oxidation |

| 2-Chloromethyl-5-phenyl-1,3,4-thiadiazole | 1. Hexamethylenetetramine 2. H₂O, H⁺ | This compound | Sommelet Reaction |

| 5-Phenyl-1,3,4-thiadiazole | POCl₃, DMF (Vilsmeier Reagent) | This compound | Vilsmeier-Haack Formylation |

Synthetic Routes for Incorporating the 5-Phenyl Substituent

The most prevalent and fundamental approach to synthesizing the 5-phenyl-1,3,4-thiadiazole core involves the cyclization of thiosemicarbazide with a benzoic acid derivative. This method directly incorporates the phenyl group at the 5-position of the heterocyclic ring. The reaction typically proceeds by reacting thiosemicarbazide with benzoic acid, or a more reactive derivative like an acid chloride or ester, in the presence of a strong dehydrating agent which facilitates the intramolecular cyclization.

Commonly employed cyclizing and dehydrating agents include phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus pentachloride (PCl₅). nih.govmdpi.comresearchgate.netrasayanjournal.co.in For instance, a mixture of benzoic acid and thiosemicarbazide can be gently refluxed in phosphorus oxychloride. researchgate.net After the reaction, careful addition of water and neutralization precipitates the product, 5-phenyl-1,3,4-thiadiazol-2-amine. mdpi.comresearchgate.net Another established method involves the portion-wise addition of a substituted benzoyl thiosemicarbazide to concentrated sulfuric acid with agitation. rasayanjournal.co.in

The general mechanism for this acid-catalyzed cyclization starts with a nucleophilic attack from the nitrogen of thiosemicarbazide onto the carbonyl carbon of the benzoic acid derivative. This is followed by a series of proton transfers and dehydration steps, leading to the formation of the stable, aromatic 1,3,4-thiadiazole ring. sbq.org.br

| Starting Phenyl Precursor | Reagent 2 | Cyclizing/Dehydrating Agent | Product | Reference(s) |

| Benzoic acid | Thiosemicarbazide | Phosphorus oxychloride (POCl₃) | 5-Phenyl-1,3,4-thiadiazol-2-amine | mdpi.comresearchgate.net |

| 4-Substituted Benzoic Acid Esters | Thiosemicarbazide | Methanol (for thiosemicarbazide formation), then H₂SO₄ | 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines | rasayanjournal.co.in |

| Benzoic acid | Thiosemicarbazide | Polyphosphate Ester (PPE) | 5-Phenyl-1,3,4-thiadiazol-2-amine | nih.gov |

| N,N-Diacylhydrazines | Lawesson's Reagent | Toluene (reflux) | 2,5-disubstituted-1,3,4-thiadiazoles | nih.gov |

Advanced Synthetic Protocols and Green Chemistry Approaches

In recent years, synthetic chemistry has moved towards more efficient and environmentally benign methodologies. The synthesis of the 5-phenyl-1,3,4-thiadiazole scaffold has benefited from these advancements, particularly through the use of microwave assistance and the development of one-pot procedures.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govproquest.com Compared to conventional heating methods, microwave irradiation often leads to significantly reduced reaction times, increased product yields, and simpler work-up procedures. researchgate.netproquest.comasianpubs.org

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles has been successfully achieved using microwave heating. For example, the reaction of diacylhydrazines with Lawesson's reagent to form the thiadiazole ring proceeds smoothly under microwave irradiation within 15 minutes, whereas the same reaction requires 5–7 hours under conventional reflux conditions. nih.gov Similarly, the synthesis of Schiff base derivatives from 2-amino-5-aryl-1,3,4-thiadiazole and aromatic aldehydes can be accomplished in a few minutes under microwave irradiation at 300W, a significant improvement over the 4-6 hours required by conventional refluxing in ethanol. proquest.comproquest.com These microwave-assisted methods are noted for being economical, expeditious, and offering high product yields. nih.govresearchgate.net

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Comparison | Reference(s) |

| Cyclization of diacylhydrazines with Lawesson's reagent | 5–7 hours | 15 minutes | Not specified, but MW is described as "efficient" | nih.gov |

| Synthesis of Schiff bases from 2-amino-5-aryl-1,3,4-thiadiazole | 4–6 hours | A few minutes | Higher for microwave method | proquest.comproquest.com |

| Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from aryl acids and thiosemicarbazide | Not specified | Shorter reaction time | High yields | asianpubs.org |

One-Pot Synthetic Procedures

One-pot syntheses are highly desirable as they reduce the need for isolating intermediates, thereby saving time, reagents, and minimizing waste. Several one-pot methods for the synthesis of 5-phenyl-1,3,4-thiadiazole derivatives have been reported.

One notable example is an ionic liquid-catalyzed protocol for the synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amine derivatives. tandfonline.com This method involves the direct cyclocondensation of a substituted aromatic carboxylic acid and thiosemicarbazide using the recyclable ionic liquid N-methylpyridiniumtosylate. The procedure is solvent-free and metal-free, offering excellent yields (95%-98%) and high atom economy. tandfonline.com Another approach describes a one-pot, three-component reaction using a ketene (B1206846) S,S-acetal, a carbonyl compound, and thiocarbohydrazide (B147625) in a green reaction medium, highlighting high yields and short reaction times. researchgate.net These procedures represent a significant step towards more sustainable chemical manufacturing.

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

The structural confirmation of this compound and its precursors is unequivocally established through a combination of spectroscopic techniques. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular architecture of these compounds. nih.govmdpi.com

Infrared (IR) Spectroscopy: IR spectra provide valuable information about the functional groups present in the molecule. For the 5-phenyl-1,3,4-thiadiazole scaffold, characteristic absorption bands confirm the presence of the aromatic ring and the heterocyclic system.

| Functional Group | Characteristic Absorption Band (cm⁻¹) | Reference(s) |

| N-H stretch (for 2-amino derivatives) | 3400–3150 | mdpi.comnih.gov |

| C-H stretch (aromatic) | ~3100–3000 | rdd.edu.iqcu.edu.eg |

| C=O stretch (amide/aldehyde) | ~1730–1680 | nih.govcu.edu.egchemmethod.com |

| C=N stretch (thiadiazole ring) | ~1640–1600 | rdd.edu.iqcu.edu.egchemmethod.com |

| C=C stretch (aromatic) | ~1590–1450 | rdd.edu.iqcu.edu.eg |

| C-S-C stretch (thiadiazole ring) | Below 700 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms. The proton NMR spectrum of 5-phenyl-1,3,4-thiadiazole derivatives typically shows characteristic signals for the protons of the phenyl ring in the aromatic region (δ 7.0–8.5 ppm). mdpi.commdpi.com The carbon NMR spectrum provides definitive evidence for the thiadiazole ring carbons.

| ¹H NMR | Chemical Shift (δ, ppm) | Description | Reference(s) |

| Aromatic Protons | 7.4–8.1 | Multiplet corresponding to the 5-phenyl group | mdpi.commdpi.com |

| NH₂ Protons | ~7.4–7.8 | Broad singlet for the 2-amino group (if present) | mdpi.com |

| Aldehyde Proton | ~9.5-10.5 | Singlet for the 2-carbaldehyde group (expected) | N/A |

| ¹³C NMR | Chemical Shift (δ, ppm) | Description | Reference(s) |

| C2 of thiadiazole | ~165–170 | Carbon atom at position 2 | mdpi.commdpi.com |

| C5 of thiadiazole | ~155–166 | Carbon atom at position 5 | mdpi.commdpi.com |

| Aromatic Carbons | ~126–132 | Carbons of the 5-phenyl group | mdpi.commdpi.com |

| Aldehyde Carbonyl | ~185-195 | Carbonyl carbon of the 2-carbaldehyde group (expected) | N/A |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the target compound. nih.gov

Reactions Involving the Carbaldehyde Functionality

The aldehyde group at the C2 position of the thiadiazole ring is a key site for synthetic modification, readily participating in reactions typical of aromatic aldehydes.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the carbaldehyde is highly electrophilic and susceptible to attack by various nucleophiles. These reactions often proceed via a nucleophilic addition mechanism, which can be followed by a dehydration step to yield a condensation product. For instance, condensation of 2-amino-5-aryl-1,3,4-thiadiazoles with aldehydes is a common method to prepare Schiff bases. jocpr.com Similarly, the carbaldehyde functionality can react with active methylene (B1212753) compounds in Knoevenagel condensations or with ylides in Wittig-type reactions to extend the carbon chain and introduce new functional groups.

Formation of Schiff Bases (Imine Derivatives)

One of the most extensively utilized reactions of this compound is its condensation with primary amines to form Schiff bases, also known as imines or azomethines (-C=N-). This reaction typically involves refluxing the aldehyde with a primary amine in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate dehydration. nih.govimpactfactor.orgijpcbs.com The formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and the azomethine proton signal in the 1H-NMR spectrum. nih.gov

This reaction is highly versatile, allowing for the introduction of a wide variety of substituents by choosing different primary amines. A broad range of aromatic, heterocyclic, and aliphatic amines have been successfully condensed with 1,3,4-thiadiazole-based aldehydes to generate diverse libraries of Schiff base derivatives. rdd.edu.iqnih.gov

Table 1: Examples of Schiff Base Synthesis from 1,3,4-Thiadiazole Aldehydes

| Aldehyde Reactant | Amine Reactant | Reaction Conditions | Product Type | Ref. |

|---|---|---|---|---|

| 5-Aryl-1,3,4-thiadiazole-2-carbaldehyde | Aromatic Amines | Microwave irradiation, 20 min | Schiff Base | nih.gov |

| 5-styryl-2-amino-1,3,4-thiadiazole derivative | Aromatic Aldehydes | Absolute ethanol, glacial acetic acid, reflux 8-10h | Schiff Base | impactfactor.org |

| 2-amino-5-phenyl-1,3,4-thiadiazole | Aromatic Aldehydes | Glacial acetic acid, reflux | Schiff Base | jocpr.com |

Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. mdpi.com A variety of oxidizing agents can be employed for this purpose. Mild and selective methods are often preferred to avoid degradation of the heterocyclic ring. mdpi.com For example, selenium-catalyzed oxidation using hydrogen peroxide in water represents an environmentally friendly approach for converting aldehydes to carboxylic acids. mdpi.com This resulting carboxylic acid is a valuable intermediate, which can be further converted into esters, amides, and acid chlorides, significantly expanding the synthetic utility of the original aldehyde.

Reduction of the Aldehyde Group

The carbaldehyde functionality can be reduced to a primary alcohol, yielding (5-phenyl-1,3,4-thiadiazol-2-yl)methanol. This reduction can be accomplished using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the presence of other reducible functional groups within the molecule. Sodium borohydride is a milder reagent and is often preferred for its selectivity for aldehydes and ketones. This transformation is useful for introducing a flexible hydroxymethyl linker at the C2 position of the thiadiazole ring.

Reactions of the 1,3,4-Thiadiazole Ring System

The 1,3,4-thiadiazole ring itself possesses a distinct chemical character that influences its reactivity.

Electrophilic and Nucleophilic Substitution Reactions on the Thiadiazole Ring

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system. chemicalbook.comresearchgate.net This is due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. nih.gov As a result, the C2 and C5 positions are electronically poor and generally resistant to electrophilic aromatic substitution reactions such as nitration or halogenation, unless activated by potent electron-donating groups. nih.govbu.edu.eg Electrophilic attack, when it occurs, preferentially targets the ring nitrogen atoms, leading to quaternization (N-alkylation or N-acylation). nih.govbu.edu.egresearchgate.net

Conversely, the electron-deficient nature of the carbon atoms makes the 1,3,4-thiadiazole ring susceptible to nucleophilic attack. chemicalbook.comresearchgate.net Nucleophilic substitution reactions proceed readily at the C2 and C5 positions, especially if a good leaving group, such as a halogen, is present. nih.gov For example, 5-chloro-thiadiazole derivatives react smoothly with a range of nucleophiles to yield 5-substituted products. nih.gov While the starting compound, this compound, does not have a leaving group on the ring, this inherent susceptibility to nucleophilic attack is a key feature of the thiadiazole system. researchgate.netnih.gov The ring can also undergo cleavage under strongly basic conditions. chemicalbook.com

Table 2: Summary of 1,3,4-Thiadiazole Ring Reactivity

| Position | Reactivity Type | Explanation | Common Reactions | Ref. |

|---|---|---|---|---|

| C2 / C5 | Nucleophilic Substitution | Electron-deficient due to electronegative N atoms. | Facile displacement of leaving groups (e.g., halogens) by nucleophiles. | chemicalbook.comresearchgate.netnih.gov |

| C2 / C5 | Electrophilic Substitution | Electron-deficient, inert to attack. | Generally does not occur unless strong activating groups are present. | nih.govbu.edu.eg |

Ring Transformations and Fused Heterocycle Formation

The aldehyde functional group at the C2 position of the 1,3,4-thiadiazole ring is a pivotal anchor for constructing fused heterocyclic systems. Through condensation and subsequent cyclization reactions with bifunctional nucleophiles, the thiadiazole core can be annulated to form a variety of bicyclic and polycyclic structures. These transformations often leverage the reactivity of the aldehyde in conjunction with an adjacent atom in the thiadiazole ring, typically a nitrogen atom, to build a new ring.

One prominent strategy involves the reaction with compounds containing an amino group and an adjacent active methylene or methine group. For instance, the reaction of a 2-amino-1,3,4-thiadiazole (B1665364) derivative with α-haloketones or related reagents can lead to the formation of an imidazo[2,1-b] nih.govnih.govthiadiazole core. While direct studies on this compound are not extensively documented, analogous transformations on related systems suggest its potential as a precursor. For example, the synthesis of 2-ethyl-6-(4-nitrophenyl)imidazo[2,1-b] nih.govnih.govthiadiazole-5-carbaldehyde demonstrates the stability and accessibility of the formyl group on this fused heterocyclic system. researchgate.net

Another potential avenue for fused heterocycle synthesis is the formation of thiazolo[4,3-b] nih.govnih.govthiadiazoles. researchgate.net This can be envisioned through a reaction sequence starting with the conversion of the aldehyde to a suitable intermediate that can react with a thiophile.

Furthermore, the reactivity of heterocyclic aldehydes in ring transformation reactions is well-established. For example, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde (B3030886) has been shown to react with various amines and hydrazines to yield 1,2,3-triazole derivatives through a rearrangement mechanism. rsc.org This highlights the propensity of the thiadiazole ring to undergo rearrangement and recyclization under specific reaction conditions, initiated by the reaction at the aldehyde group. Such reactivity suggests that this compound could serve as a synthon for various other heterocyclic systems beyond simple fused structures.

The table below summarizes potential fused heterocyclic systems that could be synthesized from this compound based on known reactivity of related compounds.

| Fused Heterocyclic System | Potential Reagents |

| Imidazo[2,1-b] nih.govnih.govthiadiazoles | α-Amino ketones, α-haloketones (after conversion of the aldehyde) |

| Thiazolo[3,2-b] nih.govnih.govthiadiazoles | α-Mercapto ketones or esters |

| Pyrimido[2,1-b] nih.govnih.govthiadiazoles | β-Dicarbonyl compounds, β-ketoesters |

| 1,2,4-Triazolo[3,4-b] nih.govnih.govthiadiazoles | Hydrazides, Thiosemicarbazide |

Diversification through Functional Group Interconversions on the Phenyl Substituent

The phenyl group at the C5 position of the thiadiazole ring provides a valuable handle for molecular diversification through various functional group interconversions. The reactivity of this aromatic ring is influenced by the electron-withdrawing nature of the 1,3,4-thiadiazole-2-carbaldehyde (B3240876) moiety. This deactivating effect directs incoming electrophiles primarily to the meta-position of the phenyl ring, although para-substituted products are also commonly synthesized, often starting from pre-functionalized precursors.

Standard electrophilic aromatic substitution reactions can be employed to introduce a range of functional groups onto the phenyl ring. These modifications are crucial for tuning the electronic properties, solubility, and biological activity of the resulting derivatives.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group onto the phenyl ring. The strong deactivating nature of the thiadiazole-aldehyde system would likely necessitate harsh reaction conditions. The resulting nitro-substituted derivative can then serve as a versatile intermediate for further transformations, such as reduction to an amino group. The synthesis of compounds like 2-ethyl-6-(4-nitrophenyl)imidazo[2,1-b] nih.govnih.govthiadiazole-5-carbaldehyde indicates that the nitro-phenyl moiety is a synthetically accessible and stable structural motif within this class of compounds. researchgate.net

Halogenation: Direct halogenation of the phenyl ring can be achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. The position of halogenation would be influenced by the directing effects of the thiadiazole ring. The synthesis of numerous 5-(halophenyl)-1,3,4-thiadiazole derivatives, such as those with chloro or bromo substituents, is well-documented in the literature, underscoring the feasibility of such modifications. nih.gov For instance, the use of a 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold has been explored for enhancing cytotoxic activity in anticancer agents. nih.gov

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the phenyl ring. This highly polar functional group can significantly alter the solubility of the parent compound.

Friedel-Crafts Reactions: While the deactivated nature of the phenyl ring may pose challenges for classical Friedel-Crafts alkylation and acylation reactions, these transformations could potentially be achieved under forcing conditions or with highly reactive electrophiles.

The table below presents examples of substituted 5-phenyl-1,3,4-thiadiazole derivatives that have been synthesized, illustrating the range of functional groups that can be incorporated onto the phenyl ring. Although these examples are not all carbaldehyde derivatives and are often synthesized from substituted precursors, they demonstrate the chemical compatibility of these functional groups with the core heterocyclic structure.

| Substituent on Phenyl Ring | Class of Compound | Reference |

| 4-Chloro | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine derivative | nih.gov |

| 4-Methyl | 5-(4-Methylphenyl)-1,3,4-thiadiazole derivative | nih.gov |

| 4-Ethyl | 5-(4-Ethylphenyl)-1,3,4-thiadiazole derivative | nih.gov |

| 4-Hydroxy | 5-(4-Hydroxyphenyl)-1,3,4-thiadiazole derivative | nih.gov |

| 4-Bromo | 5-(4-Bromophenyl)-1,3,4-thiadiazole derivative | nih.gov |

| 2-(Benzenesulfonylmethyl) | 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | nih.gov |

These functionalization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships and the development of new compounds with tailored properties.

Coordination Chemistry of 5 Phenyl 1,3,4 Thiadiazole 2 Carbaldehyde and Its Derivatives

Ligand Design Principles for Thiadiazole-Based Systems

Thiadiazoles are recognized as multifunctional heterocyclic compounds with extensive applications in pharmaceutical, agricultural, and materials chemistry. isres.org They also play a crucial role as adaptable ligands in the realm of coordination chemistry. isres.org The design of ligands based on the 1,3,4-thiadiazole (B1197879) framework is guided by several key principles that leverage the intrinsic properties of this heterocyclic system.

The 1,3,4-thiadiazole moiety acts as a hydrogen-binding unit and an electron-donor unit. nih.gov The presence of one sulfur and two nitrogen heteroatoms within the five-membered aromatic ring creates a system with distinct electronic characteristics. isres.org These heteroatoms increase membrane permeability and enhance the ability to function as versatile hydrogen bond acceptors. isres.org The inductive effect of the sulfur atom imparts a weak base character to the structure while maintaining relatively high aromaticity. isres.org

Ligand design often involves the strategic placement of substituent groups at the C2 and C5 positions of the thiadiazole ring. These substituents can be tailored to modulate the ligand's steric and electronic properties, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes. For instance, incorporating groups with additional donor atoms, such as the aldehyde group in 5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde or hydroxyl groups on a phenyl substituent, can lead to the formation of multidentate ligands capable of chelation. nih.gov The formation of Schiff bases by reacting the aldehyde or amine functionalities on the thiadiazole ring is a common strategy to create more complex, polydentate ligands that can form stable, often macrocyclic, complexes with metal ions. researchgate.net

Complexation with Transition Metal Ions

Derivatives of 1,3,4-thiadiazole readily form complexes with a variety of transition metal ions, including but not limited to copper(II), zinc(II), nickel(II), cobalt(II), and iron(II). nih.govtaylorfrancis.comresearchgate.netnahrainuniv.edu.iq The interaction between the thiadiazole-based ligand and the metal center is influenced by factors such as the nature of the metal ion, the specific donor atoms on the ligand, and the reaction conditions.

The 1,3,4-thiadiazole ring contains multiple potential coordination sites: the two nitrogen atoms (N3 and N4) and the sulfur atom (S1). Spectroscopic studies have been instrumental in identifying the primary donor atoms involved in complexation. In many complexes involving 1,3,4-thiadiazole derivatives, coordination occurs through one of the ring nitrogen atoms. nih.govmdpi.com

For example, in complexes of 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole with Cu(II) and Zn(II), a moderate shift in the C=N stretching frequency in the infrared (IR) spectrum indicates that the ligand-metal interaction occurs via a thiadiazole nitrogen. nih.gov Further evidence from numerous studies suggests that chelation often involves a ring nitrogen atom and a donor atom from a substituent group. Previous research on 1,3,4-thiadiazoles with an o-hydroxyphenyl moiety at the C5 position identified the metal binding sites as the o-hydroxyphenyl group and the adjacent thiadiazole nitrogen. nih.govmdpi.com

The synthesis of metal-thiadiazole complexes is typically achieved through straightforward, classical methods. A common approach involves the reaction of the thiadiazole-based ligand with a suitable metal salt in a refluxing solvent. mdpi.comtandfonline.com

The general procedure consists of dissolving the ligand in a solvent like ethanol (B145695) or methanol. tandfonline.comorientjchem.org A solution of the metal salt, such as a nitrate, chloride, or acetate (B1210297) salt of the desired transition metal, is then added to the ligand solution. mdpi.comorientjchem.org The reaction mixture is often heated under reflux for several hours to facilitate the complex formation. mdpi.comtandfonline.com Upon cooling, the resulting metal complex, which is often a solid, precipitates out of the solution and can be collected by filtration, washed, and dried. researchgate.net For example, Cu(II) and Zn(II) complexes have been successfully synthesized by reacting thiadiazole derivatives with Cu(CH₃COO)₂·H₂O and Zn(CH₃COO)₂·2H₂O in a methanol/water mixture under reflux. mdpi.com

Structural Elucidation of Coordination Complexes

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of coordination complexes in the solid state. mdpi.com This method provides unambiguous information on bond lengths, bond angles, coordination numbers, and the geometry around the metal center.

Crystallographic analyses of various metal-thiadiazole complexes have confirmed different coordination geometries. For instance, a Cu(II) coordination complex was shown to have a distorted octahedral geometry. researchgate.net X-ray diffraction studies are crucial for confirming the specific donor atoms involved in coordination. In complexes where chelation occurs, crystallography can precisely map the interaction between the metal ion and, for example, a thiadiazole nitrogen and a substituent's functional group. nih.gov The packing of molecules in the crystal lattice, often stabilized by hydrogen bonds and other non-covalent interactions, can also be analyzed. mdpi.comresearchgate.net

A suite of spectroscopic techniques is employed to characterize these complexes, particularly when single crystals suitable for X-ray analysis cannot be obtained. nih.gov These methods provide valuable insights into the ligand's coordination to the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is widely used to identify the coordination sites of the ligand. A shift in the stretching frequency of a particular functional group upon complexation indicates its involvement in bonding with the metal ion. For example, a shift in the ν(C=N) band of the thiadiazole ring to a lower frequency is indicative of coordination through the nitrogen atom. nih.govmdpi.com New bands appearing at lower frequencies (typically below 600 cm⁻¹) can often be assigned to metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations, further confirming coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic metal complexes. Changes in the chemical shifts of protons or carbons near the coordination site upon complexation can provide evidence of binding. mdpi.comginekologiaipoloznictwo.com However, the poor solubility of many metal complexes can sometimes limit the utility of NMR. nih.gov

Electronic (UV-Vis) Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the complex and can help in determining the coordination geometry. The appearance of new absorption bands or shifts in existing bands upon complexation can be analyzed using ligand field theory to infer the geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar). researchgate.netrdd.edu.iq

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the ligands and, in some cases, the complexes, confirming their stoichiometry. mdpi.com

Below is a table summarizing the characterization data for a representative thiadiazole ligand and its metal complexes.

| Compound/Complex | Technique | Key Observation | Inference |

|---|---|---|---|

| Thiadiazole Ligand | IR | ν(C=N) band at 1628 cm⁻¹ | Characteristic stretching frequency of the free ligand. nih.gov |

| Cu(II) Complex | IR | Shift of ν(C=N) band to 1607 cm⁻¹ | Coordination via thiadiazole nitrogen. nih.gov |

| Zn(II) Complex | IR | Shift of ν(C=N) band to 1610 cm⁻¹ | Coordination via thiadiazole nitrogen. nih.gov |

| Various Complexes | IR | Appearance of new bands at 454-688 cm⁻¹ | Formation of Metal-Nitrogen bonds. researchgate.net |

| Ligand | ¹H NMR | Characteristic signals for aromatic and substituent protons. | Confirms the structure of the free ligand. mdpi.com |

| Metal Complexes | UV-Vis | d-d transition bands observed. | Suggests specific coordination geometries (e.g., octahedral, tetrahedral). rdd.edu.iq |

| Ligand | Mass Spec | Protonated molecular ion peak [M+H]⁺ observed. | Confirms molecular weight of the ligand. semanticscholar.org |

Influence of Complexation on Molecular Properties

The coordination of metal ions to this compound and its derivatives, particularly its Schiff base forms, induces significant changes in their molecular properties. These alterations are evident in their spectroscopic and electrochemical behaviors, providing insights into the nature of the metal-ligand interactions.

Upon complexation, the electronic and structural properties of the ligands are modified, leading to shifts in spectral bands and changes in redox potentials. These changes are a direct consequence of the coordination of the metal to the ligand, which typically occurs through the nitrogen atom of the azomethine group (in Schiff bases) and a nitrogen atom of the thiadiazole ring. arabjchem.orgekb.eg

Spectroscopic Properties

The formation of metal complexes with Schiff base derivatives of this compound leads to noticeable changes in their infrared (IR) and ultraviolet-visible (UV-Vis) spectra.

In the IR spectra, a key indicator of complexation is the shift in the stretching frequency of the azomethine group (C=N). This band typically shifts to a lower or higher frequency upon coordination of the nitrogen atom to the metal ion. For instance, in some Schiff base complexes, the C=N stretching frequency shifts from around 1630 cm⁻¹ in the free ligand to approximately 1631 cm⁻¹ in the metal complex. The appearance of new bands at lower frequencies, often in the 550-450 cm⁻¹ range, can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

The electronic spectra of these compounds also exhibit significant changes upon complexation. The UV-Vis spectra of the free ligands typically show absorption bands corresponding to π → π* and n → π* transitions. arabjchem.orgoncologyradiotherapy.com Upon formation of metal complexes, these bands may shift, and new bands corresponding to d-d electronic transitions of the metal ions can appear in the visible region. arabjchem.orgijnrd.org

Table 1: Illustrative Spectroscopic Changes upon Complexation of a 1,3,4-Thiadiazole Schiff Base Derivative

| Spectral Feature | Free Ligand | Metal Complex | Reference |

|---|---|---|---|

| IR: ν(C=N) (cm⁻¹) | ~1635 | Shifted | arabjchem.org |

| UV-Vis: π → π* (cm⁻¹) | ~39,370 | Shifted | arabjchem.org |

| UV-Vis: n → π* (cm⁻¹) | ~28,901 | Shifted | arabjchem.org |

| UV-Vis: d-d transition | Not Applicable | Present | arabjchem.org |

Electrochemical Properties

The electrochemical behavior of this compound derivatives is also influenced by complexation. Cyclic voltammetry studies of some mixed-ligand transition metal complexes containing a 1,3,4-thiadiazole Schiff base have shown that the redox potentials of the metal ions can be altered. bohrium.com For example, the reduction potential of VO(II) and Cu(II) complexes can become more negative with an increasing scan rate, while Co(II) and Ni(II) complexes may show easier reduction. bohrium.com These changes indicate that the coordination environment significantly affects the electronic properties and reactivity of the central metal ion. bohrium.com

Structural Properties

While detailed crystallographic data for complexes of this compound itself are scarce, studies on related Schiff base complexes provide insights into the structural changes upon coordination. The ligand, which may be planar in its free form, can adopt a different geometry upon complexation to accommodate the coordination sphere of the metal ion. nih.gov The formation of metal complexes often leads to a more rigid structure. Spectroscopic and analytical data for various metal complexes of 1,3,4-thiadiazole Schiff base derivatives suggest different geometries, such as square planar, tetrahedral, and octahedral, depending on the metal ion and the ligand-to-metal ratio. arabjchem.orgekb.eg

Computational and Theoretical Investigations of 5 Phenyl 1,3,4 Thiadiazole 2 Carbaldehyde

Quantum Chemical Calculations for Molecular Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are crucial for understanding the molecular structure, electronic properties, and reactivity of heterocyclic compounds. jmaterenvironsci.comresearchgate.net For 1,3,4-thiadiazole (B1197879) derivatives, DFT methods such as B3LYP with basis sets like 6-311G(d,p) are commonly employed to optimize molecular geometries and calculate electronic parameters. jmaterenvironsci.comresearchgate.net

The 1,3,4-thiadiazole ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and a sulfur atom. chemicalbook.com This results in the carbon atoms at the C2 and C5 positions being electron-poor, making them susceptible to nucleophilic attack rather than electrophilic substitution. chemicalbook.comnih.gov The calculated atomic charges confirm that the sulfur atom typically possesses the highest positive charge, making it a potential site for soft nucleophilic interactions, while the nitrogen atoms are preferential sites for electrophilic attack. chemicalbook.com

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how ligands like 5-phenyl-1,3,4-thiadiazole derivatives interact with biological targets such as proteins and enzymes. mdpi.comuowasit.edu.iqresearchgate.net

Derivatives of the 5-phenyl-1,3,4-thiadiazole core have been docked against a diverse array of protein targets, demonstrating the scaffold's versatility. These targets include dihydrofolate reductase (DHFR), SHP2 allosteric inhibitors, adenosine (B11128) A3 receptors, VEGFR-2, and various kinases, highlighting its potential in anticancer, anti-inflammatory, and other therapeutic areas. nih.govnih.govacs.orgresearchgate.net

Docking studies provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the biological activity of the molecule. For 5-phenyl-1,3,4-thiadiazole derivatives, several key types of interactions are consistently observed:

Hydrogen Bonding: The nitrogen atoms of the thiadiazole ring frequently act as hydrogen bond acceptors. For instance, in studies with SHP2 inhibitors, derivatives formed hydrogen bonds with residues like Thr108 and Arg111. nih.gov Similarly, interactions with the adenosine A3 receptor involved hydrogen bonding with Ser181. nih.gov The carbaldehyde oxygen in 5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde would also be a potent hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring at the C5 position is crucial for establishing hydrophobic interactions within the binding pockets of target proteins. Docking into the adenosine A3 receptor revealed interactions with hydrophobic residues such as F168, F182, and L246. nih.gov In VEGFR-2, the phenyl core occupied a linker region, forming contacts with Val846, Leu1033, and Ala864. acs.org

Pi-Stacking and Pi-Sulfur Interactions: The aromatic nature of both the phenyl and thiadiazole rings allows for pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. Additionally, pi-sulfur interactions between the thiadiazole ring and sulfur-containing residues like cysteine have been noted, for example with Cys200 in ThiM kinase. rsc.org

| Protein Target | PDB ID | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| SHP2 | N/A | Thr108, Arg111, Phe113 | Hydrogen Bond | nih.gov |

| Adenosine A3 Receptor | N/A | S181, F168, F182, I186, L246 | Hydrogen Bond, Hydrophobic | nih.gov |

| VEGFR-2 | N/A | Glu883, Asp1044, Cys917, Ala864 | Hydrogen Bond, Hydrophobic | acs.org |

| Dihydrofolate Reductase (DHFR) | 3NU0 | N/A (General Binding) | Binding in Active Site | researchgate.net |

| NUDT5 | N/A | (Forms four hydrogen bonds) | Hydrogen Bond | uowasit.edu.iqresearchgate.net |

| ThiM Kinase (K. pneumoniae) | 6k28 | Arg108, Pro47, Cys200 | Hydrogen Bond, Pi-Sulfur | rsc.org |

The strength of the ligand-protein interaction is quantified by the binding affinity or docking score, typically expressed in kcal/mol. Lower energy values indicate more favorable binding. Docking studies of 5-phenyl-1,3,4-thiadiazole derivatives have reported a wide range of binding affinities, reflecting their varied potency against different targets.

For example, a derivative targeting the ADP-sugar pyrophosphatase (NUDT5) showed a strong docking score of -8.9 kcal/mol. uowasit.edu.iqresearchgate.net Another study on VEGFR-2 inhibitors reported a highly favorable binding energy of -24.27 kcal/mol for a potent derivative. acs.org In contrast, derivatives targeting ThiM kinase showed more modest affinities around -7.0 kcal/mol. rsc.org

Conformational analysis is also a critical component of molecular modeling. The spatial arrangement of the phenyl and thiadiazole rings, along with the substituent at C2, determines the molecule's ability to fit into a specific binding pocket. Studies comparing regioisomers, such as 1,2,4-thiadiazoles versus 1,3,4-thiadiazoles, have shown that the relative positions of the heteroatoms can dramatically alter binding affinity due to differences in how the molecule can orient itself to form key interactions. nih.gov The rotational freedom of the phenyl ring and the C2-carbaldehyde group allows the ligand to adopt various conformations to achieve an energetically favorable binding mode.

| Protein Target | Reported Value | Unit | Reference |

|---|---|---|---|

| VEGFR-2 | -24.27 | kcal/mol | acs.org |

| NUDT5 | -8.9 | kcal/mol | uowasit.edu.iqresearchgate.net |

| ThiM Kinase | -6.9 to -7.1 | kcal/mol | rsc.org |

| Dihydrofolate Reductase (DHFR) | -1.6 | E (Kcal/mol) | researchgate.netnih.gov |

| SHP2 (IC50) | 0.25 | µM | nih.gov |

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of the interactions over time. MD simulations have been applied to 1,3,4-thiadiazole derivatives to validate docking results and gain a deeper understanding of their binding mechanisms. nih.govnih.gov

In these simulations, the ligand-protein complex is placed in a simulated physiological environment (water, ions), and the movements of all atoms are calculated over a set period (e.g., nanoseconds). Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand's position, which indicates the stability of its binding pose. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. researchgate.net

MD studies on 1,3,4-thiadiazole-based inhibitors of targets like SHP2 and the bacterial InhA protein have confirmed that the docked conformations are stable. nih.govresearchgate.net These simulations can also reveal the persistence of key hydrogen bonds and hydrophobic contacts, further elucidating the dynamic nature of the binding and providing a more realistic model of the interaction within a cellular context.

Structure-Activity Relationship (SAR) Derivations via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are essential for its biological activity and how modifications to its structure affect its potency and selectivity. For the 5-phenyl-1,3,4-thiadiazole scaffold, extensive SAR data has been derived from both experimental screening and computational analyses.

Substitutions at the C5-Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact biological activity.

Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as a chlorine atom, on the 5-phenyl ring has been shown to boost the cytotoxic activity of thiadiazole derivatives against cancer cell lines. mdpi.com

Electron-Donating Groups: In other contexts, such as for adenosine A3 receptor antagonists, a methoxy (B1213986) group (an electron-donating group) in the para-position of the phenyl ring greatly increases binding affinity and selectivity. nih.gov

Hydrophilic vs. Hydrophobic Groups: For anticancer activity, para-substitution on the phenyl ring with both hydrophobic (methyl, ethyl) and hydrophilic (hydroxyl) groups resulted in a significant improvement in activity compared to the unsubstituted phenyl derivative. mdpi.com

Substitutions at the C2 Position: The substituent at the C2 position of the thiadiazole ring is another critical determinant of activity.

Amine and Amide Linkages: Many potent derivatives feature a 2-amino group, which often serves as a linker to attach other functional groups. nih.govmdpi.com Acylation of this amino group to form acetamides or propionamides has been a successful strategy for enhancing binding affinity for adenosine A3 receptors. nih.gov

Linker and Terminal Groups: In anticancer agents, extending the C2 position with linkers (e.g., acetamide) to attach larger moieties like piperazine (B1678402) or piperidine (B6355638) rings can enhance antitumor activity. The lipophilicity of the terminal group is also crucial; for example, an o-ethoxyphenyl or benzyl (B1604629) moiety led to highly potent compounds. mdpi.com

The carbaldehyde group at C2 of this compound offers a reactive handle for synthesizing a wide array of Schiff bases and other derivatives, allowing for extensive SAR exploration. The electronic and steric properties of the C2 substituent are clearly pivotal in modulating the biological profile of this scaffold.

Electrochemical Studies and Redox Properties

The electrochemical behavior of the 1,3,4-thiadiazole ring is intrinsically linked to its electron-deficient nature. chemicalbook.com This heterocycle is highly aromatic and generally stable in acidic media, but it can be susceptible to ring-opening reactions under strongly basic conditions. chemicalbook.comnih.gov

The C2 and C5 carbons, being electron-poor, are the primary sites for nucleophilic attack, which is a key feature of its redox chemistry. chemicalbook.com Studies on derivatives like 2-amino-5-mercapto-1,3,4-thiadiazole have explored their redox behavior, which often involves tautomerism and mercapto-disulfide conversions.

The 1,3,4-thiadiazole core can participate in electron transfer processes. When incorporated into larger π-conjugated systems, such as poly(aryl-ethynylene)s, the thiadiazole ring acts as an electron-accepting unit. This property makes thiadiazole-containing polymers candidates for n-type semiconductors. The redox properties of the scaffold can be tuned by substituents; the phenyl group at C5 and the carbaldehyde at C2 both influence the electron density of the ring and its susceptibility to oxidation or reduction. The electron-withdrawing carbaldehyde group would make the ring more easily reducible. These electrochemical properties are not only relevant for materials science applications but can also play a role in the biological mechanisms of action, particularly in processes involving oxidative stress or electron transfer.

Molecular Mechanisms of Action of 5 Phenyl 1,3,4 Thiadiazole 2 Carbaldehyde Derivatives

Modulation of Key Biological Targets

Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold demonstrate a remarkable ability to interact with and modulate the function of essential biomolecules, including enzymes and receptors that are pivotal in pathological processes.

The 2-amino-1,3,4-thiadiazole (B1665364) structure is a promising foundation for developing potent enzyme inhibitors that target a diverse range of molecular pathways crucial for cancer cell proliferation. mdpi.comsemanticscholar.org The mesoionic nature of the 1,3,4-thiadiazole ring allows these compounds to cross cellular membranes efficiently and interact with biological targets like proteins and DNA. mdpi.comsemanticscholar.org

Kinases: Several 1,3,4-thiadiazole derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling. A series of amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine were developed as micromolar inhibitors of focal adhesion kinase (FAK) by targeting its ATP-binding pocket. mdpi.comsemanticscholar.org Other kinases inhibited by this class of compounds include Abl kinase and the human epidermal growth factor receptor (EGFR) , a receptor tyrosine kinase whose phosphorylation is blocked by certain thiadiazole derivatives. mdpi.comnih.gov

Thymidylate Synthase (TS): While direct inhibition of thymidylate synthase by 5-phenyl-1,3,4-thiadiazole derivatives is an area of ongoing investigation, extensive research has focused on the structurally related 1,3,4-oxadiazole (B1194373) scaffold. nih.govresearchgate.netmdpi.com Thymidylate synthase is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.gov Inhibition of TS leads to the depletion of thymidylic acid, which halts cell division and induces cell death. nih.gov Numerous 1,3,4-oxadiazole derivatives have been developed as potent TS inhibitors, suggesting that the analogous 1,3,4-thiadiazole ring may also confer activity against this target. nih.govresearchgate.netmdpi.com

Histone Deacetylase (HDAC): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. A series of 2,5-diphenyl-1,3,4-thiadiazole (B72002) hydroxamate derivatives have been synthesized as potent HDAC inhibitors. scispace.com One lead compound from this series exhibited an IC₅₀ of 15 nM against HDAC1 and demonstrated the ability to increase the acetylation of histone H3 and α-tubulin in cancer cell lines. scispace.com The antitumor capacity of 1,3,4-thiadiazole-2-amine derivatives has also been linked to their potential to inhibit HDACs. mdpi.com

Topoisomerase II: The antitumor activity of 1,3,4-thiadiazole derivatives is also associated with their ability to inhibit topoisomerase II, an enzyme that alters DNA topology and is essential for DNA replication and chromosome segregation. mdpi.comresearchgate.net

Telomerase: Telomerase is a ribonucleoprotein that is reactivated in the vast majority of tumors, enabling limitless cell proliferation. researchgate.net Consequently, it is considered an effective drug target. While much of the research has focused on 1,3,4-oxadiazole derivatives as telomerase inhibitors, semanticscholar.orgresearchgate.netresearchgate.net novel 1,3,4-thiadiazole derivatives have also been synthesized and evaluated for their telomerase inhibitory effects. researchgate.net The mechanism often involves reducing the expression of dyskerin, a key protein component of the telomerase complex. researchgate.net

Thymidine (B127349) Phosphorylase (TP): Thymidine phosphorylase is an enzyme involved in pyrimidine (B1678525) metabolism and is also known as platelet-derived endothelial cell growth factor (PD-ECGF) due to its role in promoting tumor angiogenesis. nih.govacs.org Inhibition of TP is a strategy to stifle tumor growth. acs.org Benzothiazole-based 1,3,4-thiadiazole hybrid derivatives have been identified as effective inhibitors of thymidine phosphorylase. acs.org Research on the structurally similar 1,3,4-oxadiazole-2-thione derivatives has also shown potent TP inhibitory activity. acs.org

Table 1: Enzyme Inhibition by 1,3,4-Thiadiazole and Related Derivatives

| Enzyme Target | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Kinases (FAK, Abl, EGFR) | 5-Aryl-1,3,4-thiadiazole-2-amine derivatives | Act as micromolar inhibitors by targeting the ATP-binding pocket; inhibit phosphorylation of EGFR. | mdpi.comsemanticscholar.orgnih.gov |

| HDAC | 2,5-Diphenyl-1,3,4-thiadiazole hydroxamates | Potent inhibition of HDAC1 (IC₅₀ = 15 nM); increased histone acetylation. | scispace.com |

| Topoisomerase II | 1,3,4-Thiadiazole-2-amine derivatives | Identified as a potential molecular target contributing to antitumor activity. | mdpi.comresearchgate.net |

| Telomerase | 1,3,4-Thiadiazole derivatives | Synthesized and evaluated as telomerase inhibitors. | researchgate.net |

| Thymidine Phosphorylase (TP) | Benzothiazole-1,3,4-thiadiazole hybrids | Demonstrated effective inhibition of TP, a target for anti-angiogenic therapy. | acs.org |

The interaction of 1,3,4-thiadiazole derivatives extends to cell surface and intracellular receptors. As noted, derivatives can inhibit the kinase activity of EGFR, a critical receptor in cell growth and proliferation pathways. nih.gov Furthermore, molecular modeling studies have explored the binding of 5-alkyl/aryl 2-amino 1,3,4-thiadiazole derivatives to the active site of the Cyclooxygenase-2 (COX-2) receptor, an enzyme involved in inflammation.

Cellular Pathways Affected by Thiadiazole Compounds

By modulating key biological targets, 5-phenyl-1,3,4-thiadiazole derivatives can trigger profound changes in cellular signaling cascades, ultimately leading to the inhibition of cell proliferation and the induction of cell death in pathological conditions.

A primary mechanism by which 1,3,4-thiadiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. mdpi.com Studies have shown that treatment with these compounds leads to a significant increase in the proportion of apoptotic cells. mdpi.com This is often accompanied by the activation of caspases, which are the executive enzymes of apoptosis. For instance, certain derivatives have been shown to activate Caspase 3 and Caspase 8. nih.govresearchgate.net

In addition to inducing apoptosis, these compounds can interfere with the normal progression of the cell cycle. Cell cycle analysis has revealed that some 5-aryl-1,3,4-thiadiazole derivatives can cause cell cycle arrest, for example, at the G2/M phase, thereby preventing cancer cells from dividing.

The induction of apoptosis by 1,3,4-thiadiazole derivatives is often linked to the intrinsic or mitochondrial pathway. This is evidenced by the activation of pro-apoptotic BAX proteins. nih.gov Thiazole (B1198619) derivatives, which are structurally related, have been shown to disrupt the mitochondrial membrane potential and trigger the release of cytochrome c, a key event in the mitochondrial apoptotic cascade. acs.org

Furthermore, a hallmark of apoptosis is the fragmentation of nuclear DNA. Several 1,3,4-thiadiazole derivatives have been reported to increase DNA fragmentation in cancer cells. researchgate.net The bioactive properties of the 1,3,4-thiadiazole ring are partly attributed to its nature as a bioisostere of pyrimidine, a core component of nucleobases. This structural similarity may allow these compounds to interfere with DNA replication processes, leading to the inhibition of DNA biosynthesis. nih.govnih.govresearchgate.netresearchgate.net Some derivatives have also been specifically designed as HDAC inhibitors that possess DNA binding affinity. scispace.com

Mechanistic Insights from Structure-Activity Relationships

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 1,3,4-thiadiazole derivatives influences their biological activity and for guiding the design of more potent compounds.

The anticancer effect is generally enhanced by the presence of an aromatic ring at the 5-position of the 1,3,4-thiadiazole core. mdpi.comsemanticscholar.org The nature and position of substituents on this phenyl ring are critical. For example, the presence of electron-withdrawing groups, such as a chlorine atom, has been shown to boost cytotoxic activity. In other cases, hydroxyl group substitutions on the phenyl ring at specific positions led to remarkable binding affinity for target receptors.

Modifications at the 2-position of the thiadiazole ring also significantly impact activity. For instance, incorporating a piperazine (B1678402) ring via an acetamide (B32628) linker has been shown to be advantageous for antiproliferative activity. nih.gov SAR analyses have also revealed that trifluoromethylphenylamino groups at the 2-position combined with a methoxyphenyl group at the 5-position can result in strong anti-proliferative effects. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Insights

| Position on Scaffold | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| 5-Position (Phenyl Ring) | Electron-withdrawing groups (e.g., -Cl) | Enhanced cytotoxic activity. | |

| 5-Position (Phenyl Ring) | Hydroxyl (-OH) groups | Remarkable binding affinity for COX-2 receptor. | |

| 2-Position | Piperazine ring via acetamide linker | Advantageous for antiproliferative activity. | nih.gov |

| 2-Position | Trifluoromethylphenylamino group | Strong anti-proliferative activity. | nih.gov |

| General | Aromatic ring at 5-position | Generally enhances anticancer effects. | mdpi.comsemanticscholar.org |

Structure Activity Relationship Sar and Rational Design Strategies for 5 Phenyl 1,3,4 Thiadiazole 2 Carbaldehyde Derivatives

Influence of Substituents on the 5-Phenyl Ring

The substitution pattern on the 5-phenyl ring is a key determinant of the biological activity of 1,3,4-thiadiazole (B1197879) derivatives. The electronic properties and steric bulk of these substituents can modulate the compound's interaction with target receptors and enzymes.

Electronic Effects and Steric Hindrance

The electronic nature of substituents on the phenyl ring plays a pivotal role in the activity of 5-phenyl-1,3,4-thiadiazole derivatives. The presence of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density of the entire molecule, thereby affecting its binding affinity to biological targets. mdpi.com

For instance, in a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives, the antitumor activity was found to be influenced by substituents on the phenyl ring at position 2 of the thiadiazole scaffold. mdpi.com In another study, it was observed that the introduction of an electron-donating group in the para position of the phenyl ring, such as a methyl group, was detrimental to the cytotoxicity of certain pyridine (B92270) derivatives of 1,3,4-thiadiazole. mdpi.com Conversely, the presence of electron-withdrawing groups like a nitro group or a chloro atom enhanced the antitumor activity. mdpi.com

Steric hindrance, introduced by bulky substituents on the phenyl ring, can also impact biological activity. The size and spatial arrangement of these groups can either promote or hinder the optimal orientation of the molecule within a receptor's binding pocket.

Table 1: Effect of Electronic Substituents on the 5-Phenyl Ring on Cytotoxic Activity

| Compound | Substituent on Phenyl Ring | Electronic Effect | Biological Activity (IC50) |

| 18b | p-CH3 | Electron-donating | Lower cytotoxicity |

| 18e | p-CH3 | Electron-donating | Lower cytotoxicity |

| 18f | p-Cl | Electron-withdrawing | Higher cytotoxicity |

| 18g | p-NO2 | Electron-withdrawing | Higher cytotoxicity |

| 18h | p-CONH2 | Electron-withdrawing | Highest cytotoxicity |

Note: The specific IC50 values were not provided in the source material, but the relative activity was described. Data is inferred from a study on pyridine derivatives of 1,3,4-thiadiazole. mdpi.com

Halogenation and Lipophilicity Modulation

Halogen atoms, particularly chlorine and fluorine, are common substituents on the 5-phenyl ring in the design of bioactive 1,3,4-thiadiazole derivatives. Halogenation can influence the compound's lipophilicity, which is a crucial factor for its absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can enhance the ability of a compound to cross cell membranes.

For example, the presence of a 4-chlorophenyl group at the 5-position of the 1,3,4-thiadiazole scaffold has been reported to boost the cytotoxic activity of these derivatives. nih.gov In a series of novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, derivatives with a 4-fluorophenyl or a 4-nitrophenyl group demonstrated significant antitumor activities. nih.gov One study on urease inhibitors found that a 3-fluoro substitution on the phenyl ring of a 1,2,4-triazole-5-thione derivative resulted in the highest inhibitory activity. nih.gov

Table 2: Impact of Halogenation on the Biological Activity of Phenyl-Thiadiazole Derivatives

| Compound ID | Halogen Substituent | Target | Observed Activity |

| - | 4-chlorophenyl | Cancer Cells | Boosted cytotoxic activity. nih.gov |

| - | 4-fluorophenyl | Breast Cancer Cells | Significant antitumor activity. nih.gov |

| 41b | 3-fluorophenyl | Urease | Highest inhibitory activity (15.96 ± 2.28 µM). nih.gov |

Modifications at the 2-Carbaldehyde Position

The 2-carbaldehyde group of 5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde is a reactive functional group that allows for a variety of chemical modifications. These modifications are instrumental in creating derivatives with diverse biological activities, primarily through the formation of imines (Schiff bases) and other functional groups.

Role of Imine (Schiff Base) Formation in Molecular Interactions

The condensation of the 2-carbaldehyde group with primary amines leads to the formation of imines, commonly known as Schiff bases. This transformation is a cornerstone in the development of novel 1,3,4-thiadiazole derivatives with a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. isroset.orgjocpr.comijpcbs.com The azomethine group (-CH=N-) of the Schiff base is crucial for its biological activity. ijpcbs.com

The formation of Schiff bases introduces new structural features and potential hydrogen bonding sites, which can enhance the molecule's interaction with biological targets. Structure-activity relationship studies have shown that the nature of the substituent on the imine nitrogen significantly influences the biological activity. For instance, the presence of electron-withdrawing groups on the aromatic ring attached to the imine nitrogen can enhance the antibacterial potency of these compounds. isroset.org

Table 3: Antibacterial Activity of Schiff Bases Derived from 1,3,4-Thiadiazole-2-amine

| Compound | Substituent on Imine Nitrogen | Bacterial Strain | Activity |

| 5e | Electron-withdrawing group | E. coli | Notable effectiveness |

| 5f | Electron-withdrawing group | E. coli | Notable effectiveness |

| 5g | Electron-withdrawing group | E. coli | Notable effectiveness |

Note: The specific structures of the electron-withdrawing groups were not detailed in the source material. isroset.org

Carboxylic Acid and Other Derivative Formations

While the formation of Schiff bases is a common strategy, the 2-carbaldehyde group can also be oxidized to a carboxylic acid. This introduces a highly polar, ionizable group that can participate in strong hydrogen bonding and ionic interactions with biological targets. The resulting 5-phenyl-1,3,4-thiadiazole-2-carboxylic acid and its subsequent derivatives, such as amides and esters, open up further avenues for creating compounds with tailored pharmacological profiles. For instance, a series of 5-substituted-1,3,4-thiadiazole-2-thiols were synthesized and showed potent antioxidant activities, indicating that modifications at this position can lead to diverse biological functions. researchgate.net

Ring Substitutions and Their Impact on Molecular Recognition

Direct substitution on the 1,3,4-thiadiazole ring itself, while less common than modifications at the 2- and 5-positions, can also influence the molecule's properties. The nitrogen atoms of the 1,3,4-thiadiazole ring are electron-deficient, making the ring susceptible to nucleophilic attack. arjonline.org The introduction of substituents on the thiadiazole ring can alter its electronic distribution and steric profile, thereby affecting its ability to be recognized by and bind to specific biological targets. The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), which is a fundamental component of nucleobases, suggesting that these derivatives can interfere with processes related to DNA replication. nih.gov

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at optimizing lead compounds by substituting specific moieties with other groups that possess similar physical or chemical properties. This approach is widely employed to enhance potency, selectivity, and pharmacokinetic profiles or to circumvent toxicity issues. In the context of 5-phenyl-1,3,4-thiadiazole derivatives, bioisosterism has been successfully applied to various parts of the scaffold, leading to the development of compounds with improved biological activities.

The 1,3,4-thiadiazole ring itself is a classic bioisostere of the 1,3,4-oxadiazole (B1194373) ring and the pyrimidine ring. nih.govnih.gov The sulfur atom in the thiadiazole ring, compared to the oxygen in an oxadiazole, can improve properties like lipid solubility and metabolic stability. nih.govnih.gov Its mesoionic character facilitates crossing cellular membranes, enhancing bioavailability. nih.govmdpi.com

Systematic structural modifications of derivatives based on the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold have provided significant insights into the structure-activity relationships. For instance, research involving the replacement of fragments attached to the 2-position of the thiadiazole core has shown that such changes can dramatically influence cytotoxic activity. In one study, the replacement of a phenylpiperazine moiety with a benzylpiperidine moiety resulted in the most potent antitumor compound within the series. nih.gov

Furthermore, the bioisosteric replacement of a terminal phenyl ring on a piperazine (B1678402) linker with a furoyl group was found to significantly enhance antiproliferative activity against MCF-7 breast cancer cells. nih.gov This suggests that the electronic properties and spatial arrangement of the substituent at this position are crucial for activity. Another strategic replacement involved substituting a larger substituted acetylpiperazine fragment with a more compact aryl aminothiazole moiety, demonstrating the versatility of this position for bioisosteric modification. nih.gov

The following table illustrates key bioisosteric replacements and their impact on the cytotoxic activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives against the MCF-7 cell line.

| Base Scaffold | Original Fragment (at R) | Bioisosteric Replacement (at R) | IC₅₀ (µg/mL) vs. MCF-7 | Fold Change in Activity | Reference |

| -piperazin-1-yl-phenyl | -piperidin-1-yl-benzyl | 2.32 | ~11x increase | nih.gov | |

| -piperazin-1-yl-phenyl | -piperazin-1-yl-furoyl | 3.21 | ~8x increase | nih.gov | |

| -piperazin-1-yl-(p-ethoxyphenyl) | -piperazin-1-yl-(o-ethoxyphenyl) | 5.36 | ~4x increase | nih.gov |

Note: The base scaffold consists of a 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl-acetamido core. Fold change is an approximation based on the reported IC₅₀ of the initial phenylpiperazine compound (4c, IC₅₀=26.34 µg/mL).